![molecular formula C12H14Cl2FNO4S B3026104 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide CAS No. 2213400-85-0](/img/structure/B3026104.png)
2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
Übersicht
Beschreibung
Florfenicol-d3 is a deuterated form of florfenicol, a synthetic broad-spectrum antibiotic primarily used in veterinary medicine. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Florfenicol-d3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als stabile Isotop-markierte Verbindung in der Massenspektrometrie zur Quantifizierung und Analyse von Florfenicol in verschiedenen Proben verwendet.
Biologie: In Studien eingesetzt, um die Stoffwechselwege und Abbauprodukte von Florfenicol zu verstehen.
Medizin: In der Veterinärmedizin hinsichtlich seiner Pharmakokinetik und Pharmakodynamik untersucht.
Industrie: Zur Entwicklung neuer Formulierungen und Abgabesysteme für Antibiotika verwendet.
5. Wirkmechanismus
Florfenicol-d3 übt, wie Florfenicol, seine antibakterielle Wirkung durch Hemmung der bakteriellen Proteinsynthese aus. Es bindet an die 50S-Ribosomenuntereinheit und verhindert die Bildung von Peptidbindungen, wodurch das Wachstum von Bakterien gehemmt wird. Diese Wirkung ähnelt der von Chloramphenicol und Thiamphenicol, aber Florfenicol wird nicht durch das Enzym Chloramphenicol-Acetyltransferase beeinflusst, das Chloramphenicol-Resistenz verleiht .
Wirkmechanismus
Florfenicol-d3, also known as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide or 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide, is a synthetic analog of thiamphenicol and chloramphenicol . It is a broad-spectrum antibiotic used primarily in veterinary medicine .
Target of Action
Florfenicol-d3 targets bacterial ribosomes, specifically the 50S and 70S subunits . These subunits are essential for protein synthesis in bacteria, making them a crucial target for antibacterial action.
Mode of Action
Florfenicol-d3 inhibits bacterial protein synthesis by binding to the 50S and 70S ribosomal subunits . This binding impairs peptidyl transferase activity, preventing peptide-bond formation and thus inhibiting the elongation of peptides . The effect is usually bacteriostatic, but at high concentrations, it may be bactericidal for some species .
Biochemical Pathways
The primary biochemical pathway affected by Florfenicol-d3 is bacterial protein synthesis . By inhibiting this pathway, Florfenicol-d3 disrupts the growth and proliferation of bacteria. Resistance to Florfenicol-d3 can develop through the production of chloramphenicol acetyltransferase, which acetylates the molecule, preventing it from binding to the ribosome .
Pharmacokinetics
Florfenicol-d3 exhibits a substantially higher maximum plasma concentration (Cmax) compared to free florfenicol . It also shows a significantly higher area under the curve (AUC 0–t) than free florfenicol, indicating improved bioavailability . The elimination half-life (t1/2) of florfenicol in poultry is less than 3 hours .
Result of Action
The primary result of Florfenicol-d3’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Florfenicol-d3 prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Florfenicol-d3 can be influenced by various environmental factors. For instance, its low water solubility can make it difficult to formulate aqueous solutions using organic solvents . The use of nanotechnology, such as niosomes, can enhance the therapeutic efficacy of florfenicol-d3 by improving its oral bioavailability .
Biochemische Analyse
Biochemical Properties
Florfenicol-d3 interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes . This interaction disrupts the formation of peptide bonds during protein synthesis, leading to the bacteriostatic effect of Florfenicol-d3 .
Cellular Effects
Florfenicol-d3 has been shown to have significant effects on cellular processes. In studies on Oreochromis niloticus, a species of fish, it was found that Florfenicol-d3 can impact the immune system, antioxidant activity, and cause histopathological changes . It can also cause immunotoxicity and reproductive toxicity in livestock and poultry with long-term use .
Molecular Mechanism
The molecular mechanism of action of Florfenicol-d3 involves its binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes, which inhibits the formation of peptide bonds during protein synthesis . This results in the bacteriostatic effect of Florfenicol-d3 .
Temporal Effects in Laboratory Settings
The effects of Florfenicol-d3 can change over time in laboratory settings. For example, it has been observed that the antibiotic effects of Florfenicol-d3 can decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of Florfenicol-d3 can vary with different dosages in animal models. High doses of Florfenicol-d3 can lead to toxic or adverse effects, such as immunotoxicity and reproductive toxicity .
Metabolic Pathways
Florfenicol-d3 is involved in various metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation and sulfation, among other metabolic processes .
Transport and Distribution
Florfenicol-d3 is distributed throughout the body after administration. It is known to accumulate in tissues such as the liver and kidneys .
Subcellular Localization
As an antibiotic, it is known to interact with bacterial ribosomes, suggesting that it may localize to the cytoplasm in bacterial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Florfenicol-d3 involves the incorporation of deuterium atoms into the florfenicol molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Direct Synthesis: Starting from deuterated precursors, florfenicol-d3 can be synthesized through a series of chemical reactions that introduce the necessary functional groups and deuterium atoms.
Industrial Production Methods: Industrial production of Florfenicol-d3 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired isotopic purity and chemical purity.
Analyse Chemischer Reaktionen
Florfenicol-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Florfenicol-d3 kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Chloratome durch andere Nucleophile ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Natriumazid, Thiole.
Hauptprodukte:
Sulfoxide und Sulfone: Durch Oxidationsreaktionen gebildet.
Amine: Entstehen durch Reduktionsreaktionen.
Substituierte Derivate: Durch nucleophile Substitution hergestellt.
Vergleich Mit ähnlichen Verbindungen
Florfenicol-d3 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Chloramphenicol: Florfenicol ist wirksamer und weniger toxisch, da es nicht von Chloramphenicol-Acetyltransferase beeinflusst wird.
Thiamphenicol: Florfenicol hat ein breiteres Wirkungsspektrum und bessere pharmakokinetische Eigenschaften.
Azidamfenicol: Ein weiteres Analogon mit ähnlichen antibakteriellen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Einzigartigkeit: Die Deuterium-Markierung von Florfenicol-d3 macht es besonders wertvoll für Forschungsanwendungen und bietet Einblicke in das metabolische und pharmakokinetische Verhalten von Florfenicol, ohne seine biologische Aktivität zu verändern .
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
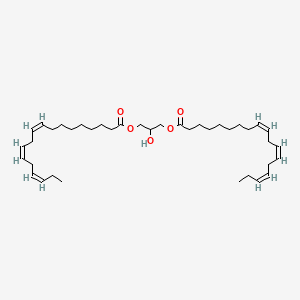
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
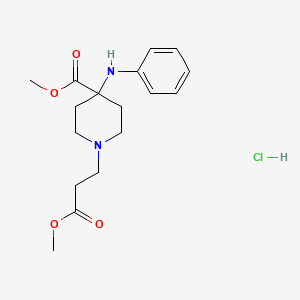

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
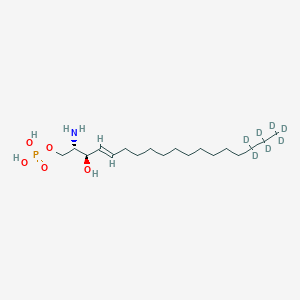
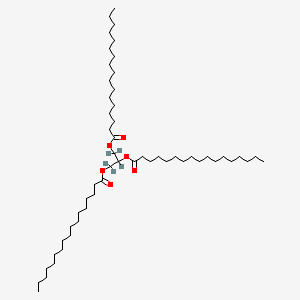
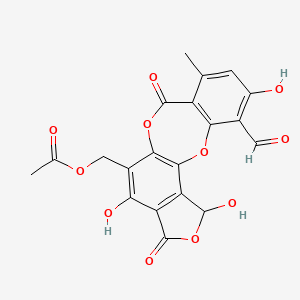
![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
